N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride
Overview
Description
N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the reaction of 3-methylpyrazin-2-ylamine with a suitable alkylating agent, followed by the introduction of the N-methyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazine ring or the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring or the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives of the compound.
Reduction: Reduced forms of the pyrazine ring or the amine group.
Substitution: Substituted derivatives of the pyrazine or piperidine rings.
Scientific Research Applications
N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperidine derivatives on various biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes in the body, leading to biological responses. The exact mechanism of action would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(5-methylpyrazin-2-yl)piperidin-4-amine hydrochloride: Similar structure but with a different position of the methyl group on the pyrazine ring.
N-Methyl-1-(2-methylpyrazin-3-yl)piperidin-4-amine hydrochloride: Another positional isomer with the methyl group on a different position of the pyrazine ring.
These compounds may have similar properties and applications but differ in their chemical behavior and biological activity due to the different positions of the methyl group.
Properties
IUPAC Name |
N-methyl-1-(3-methylpyrazin-2-yl)piperidin-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.ClH/c1-9-11(14-6-5-13-9)15-7-3-10(12-2)4-8-15;/h5-6,10,12H,3-4,7-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCJSVONUWEHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-19-1 | |
Record name | 4-Piperidinamine, N-methyl-1-(3-methyl-2-pyrazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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